
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates various functional groups, including piperazine, oxazole, and isoxazole moieties. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, which is often associated with diverse pharmacological activities, and an oxazole moiety that enhances its biological profile.
Property | Value |
---|---|
Molecular Formula | C21H24N4O4 |
Molecular Weight | 396.4 g/mol |
CAS Number | 1396858-84-6 |
The compound exhibits potential activity as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that hydrolyzes various endogenous lipids, including anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of these lipids, thereby enhancing their physiological effects.
Pharmacological Properties
- Analgesic Effects : Research indicates that compounds similar to this compound may exhibit analgesic properties by modulating pain pathways through FAAH inhibition .
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperazine rings have shown moderate to good antimicrobial activity . This may extend to the target compound, warranting further investigation.
- Antitumor Activity : Some studies have highlighted the potential for compounds with similar structures to exhibit antitumor properties, making them candidates for cancer therapy .
Study 1: FAAH Inhibition and Pain Modulation
A study evaluated the analgesic effects of FAAH inhibitors in animal models. The results demonstrated that compounds similar to the target compound significantly reduced tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a promising therapeutic avenue for chronic pain management.
Study 2: Antimicrobial Screening
In vitro tests conducted on related piperazine derivatives showed varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using standard antimicrobial susceptibility tests, revealing that several derivatives exhibited notable activity against resistant strains .
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Pharmacological Properties
The compound is primarily studied for its potential pharmacological activities. The presence of the piperazine moiety is significant as it is commonly associated with various biological activities, including:
- Antidepressant Effects : Compounds containing piperazine have been linked to antidepressant properties, making them valuable in the treatment of mood disorders.
- Analgesic Activity : Similar derivatives have shown analgesic effects, suggesting this compound may also have pain-relieving properties.
1.2 Structure-Activity Relationship (SAR)
The intricate structure of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide allows for diverse interactions with biological targets. The oxazole and isoxazole rings contribute to its chemical reactivity and biological activity, potentially enhancing selectivity towards specific receptors or enzymes.
2.1 Anti-Tubercular Activity
Research indicates that related compounds with similar structures have been evaluated for their anti-tubercular properties. For instance, derivatives of piperazine have been synthesized and tested against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that this compound could be a candidate for further development as an anti-tubercular agent.
2.2 Interaction Studies
The compound’s ability to interact with various biological targets has been a focal point in research. Studies involving docking simulations have indicated that the compound may bind effectively to fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . This interaction could position it as a potential therapeutic agent in pain management and neuroprotection.
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the piperazine derivative.
- Introduction of the oxazole moiety through cyclization reactions.
- Final coupling with the isoxazole carboxamide group.
These synthetic pathways are crucial for producing compounds with desired pharmacological profiles.
Case Studies
Case Study 1: Anti-Tubercular Efficacy
In a study evaluating various substituted piperazine derivatives, several compounds exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. Among these, derivatives structurally related to this compound were highlighted for their low cytotoxicity and high efficacy, indicating their potential as therapeutic agents .
Case Study 2: FAAH Inhibition
Another investigation focused on the development of novel PET ligands targeting FAAH, where similar piperazine-based compounds were synthesized and evaluated for binding affinity and selectivity. The results showed high binding affinity (IC50: 6.1 nM), underscoring the therapeutic potential of piperazine derivatives in neurological disorders .
Propriétés
IUPAC Name |
N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-13-11-17(24-31-13)19(28)23-21-22-18(12-30-21)20(29)26-9-7-25(8-10-26)16-5-3-15(4-6-16)14(2)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPHSSQUVTYXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.